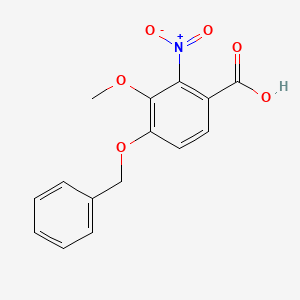

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid

CAS No.: 3584-32-5

Cat. No.: VC1983767

Molecular Formula: C15H13NO6

Molecular Weight: 303.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3584-32-5 |

|---|---|

| Molecular Formula | C15H13NO6 |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | 3-methoxy-2-nitro-4-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18) |

| Standard InChI Key | AWQSWWDWMMXFIH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 |

| Canonical SMILES | COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)O)OCC2=CC=CC=C2 |

Introduction

| Property | Value |

|---|---|

| CAS Number | 3584-32-5 |

| Molecular Formula | C₁₅H₁₃NO₆ |

| Molecular Weight | 303.27 g/mol |

| IUPAC Name | 3-methoxy-2-nitro-4-phenylmethoxybenzoic acid |

| Melting Point | 183-184°C |

The compound exists as a solid at room temperature and has a characteristic structure that contributes to its various applications in research and potential therapeutic development .

Chemical Structure and Properties

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has a benzoic acid core with three functional groups strategically positioned around the aromatic ring. This structure contributes to its unique chemical reactivity and biological interactions.

Structural Features

The compound features a benzoic acid core with the following substituents:

-

A benzyloxy group (-OCH₂C₆H₅) at the 4-position

-

A methoxy group (-OCH₃) at the 3-position

-

A nitro group (-NO₂) at the 2-position

-

A carboxylic acid group (-COOH) at the 1-position

The presence of these functional groups creates a molecule with multiple reactive sites and specific spatial arrangements that can interact with biological targets .

Physical and Chemical Properties

The physical and chemical properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid are summarized in the following table:

These properties influence the compound's behavior in chemical reactions, its stability under various conditions, and its interactions with biological systems .

Spectroscopic and Computational Data

Computational chemistry has provided additional insights into the structure and properties of this compound:

| Parameter | Value |

|---|---|

| InChI | InChI=1S/C15H13NO6/c1-21-14-12(22-9-10-5-3-2-4-6-10)8-7-11(15(17)18)13(14)16(19)20/h2-8H,9H2,1H3,(H,17,18) |

| InChIKey | AWQSWWDWMMXFIH-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1N+[O-])C(=O)O)OCC2=CC=CC=C2 |

These identifiers are useful for database searches and computational studies of the compound .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid, with the most common approach starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Synthetic Route from Vanillic Acid

The most widely documented synthesis involves the following steps:

-

Benzylation of vanillic acid (4-hydroxy-3-methoxybenzoic acid)

-

Nitration of the resulting 4-(benzyloxy)-3-methoxybenzoic acid

The reaction scheme can be represented as follows:

Step 1: Benzylation

4-hydroxy-3-methoxybenzoic acid + benzyl bromide → 4-(benzyloxy)-3-methoxybenzoic acid

Step 2: Nitration

4-(benzyloxy)-3-methoxybenzoic acid + HNO₃/H₂SO₄ → 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid

Detailed Synthesis Procedure

A specific procedure documented in the literature involves:

-

Preparation of 4-(benzyloxy)-3-methoxybenzoic acid:

-

Reaction of 4-hydroxy-3-methoxybenzoic acid (50.0 g, 297.5 mmol) with benzyl bromide (140.0 g, 823.5 mmol) in a mixture of ethanol (350 mL) and 2.0 M NaOH (350 mL)

-

The reaction mixture is stirred at 65°C for 8 hours

-

After concentration, the mixture is co-evaporated with water (2 × 400 mL)

-

Acidification to pH 3.0 with 6M HCl

-

Filtration and crystallization from ethanol

-

Drying under vacuum at 45°C yields the intermediate (63.6 g, 83% yield)

-

-

Nitration to form 4-(benzyloxy)-3-methoxy-2-nitrobenzoic acid:

This synthetic route provides access to the target compound with good yields and acceptable purity for research applications.

Biological Activity

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has demonstrated various biological activities that make it interesting for medicinal chemistry research.

Antiproliferative Effects

Studies have shown that 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid exhibits antiproliferative activity against several cancer cell lines. Its effects are particularly notable against MCF-7 breast cancer cells, suggesting potential applications in cancer research.

The compound's ability to inhibit cancer cell proliferation may be related to its structural features, which allow it to interact with specific cellular targets involved in cancer cell growth and survival pathways.

Enzyme Inhibition Properties

One of the significant biological activities of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is its ability to inhibit certain enzymes:

-

It selectively inhibits acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.

-

It also shows inhibition of butyrylcholinesterase (BChE), another enzyme involved in cholinergic neurotransmission.

These cholinesterase inhibition properties suggest potential applications in neurodegenerative disease research, as cholinesterase inhibitors are used in the treatment of conditions such as Alzheimer's disease.

Antioxidant Properties

The combination of antiproliferative, enzyme inhibitory, and antioxidant activities makes this compound a promising candidate for further investigation in drug discovery programs.

Research Applications

4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid has found applications in various research fields due to its unique structure and biological properties.

Applications in Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

-

The nitro group can be reduced to form amino derivatives, which can participate in further transformations.

-

The carboxylic acid group allows for esterification, amidation, and other derivatization reactions.

-

The benzyloxy group can be cleaved under specific conditions, providing access to phenolic derivatives.

These transformations make 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid a versatile building block for the synthesis of more complex molecules with potential biological activities.

Medicinal Chemistry Applications

In medicinal chemistry research, 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid is utilized as:

-

A lead compound for the development of potential therapeutic agents, particularly for neurodegenerative diseases based on its cholinesterase inhibition properties.

-

A starting material for the synthesis of compounds with improved pharmacological profiles.

-

A model compound for studying structure-activity relationships in drug design.

Use in Research Methodologies

The compound also finds applications in various research methodologies:

-

As a reference standard in analytical chemistry.

-

In studies of structure-activity relationships.

-

As a model compound for investigating reaction mechanisms and synthetic methodologies.

These diverse applications highlight the significance of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid in chemical and pharmaceutical research.

Comparison with Related Compounds

To better understand the unique properties of 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid, it is valuable to compare it with structurally related compounds.

Structural Analogs

Several compounds share structural similarities with 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid but differ in the presence or position of functional groups:

| Compound | CAS Number | Key Differences |

|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzoic acid | 1486-53-9 | Lacks the nitro group at the 2-position |

| 3-Methoxy-2-nitrobenzoic acid | N/A | Lacks the benzyloxy group at the 4-position |

| 4-(Benzyloxy)-2-nitrobenzoic acid | N/A | Lacks the methoxy group at the 3-position |

| 3-Benzyloxy-4-methoxy-6-nitrobenzoic acid | 61948-83-2 | Different positioning of functional groups |

The presence and specific arrangement of the functional groups in 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid contribute to its unique chemical and biological properties, distinguishing it from these related compounds .

Comparative Properties

A comparison of key properties between 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid and its closest analog, 4-(Benzyloxy)-3-methoxybenzoic acid:

| Property | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid | 4-(Benzyloxy)-3-methoxybenzoic acid |

|---|---|---|

| Molecular Weight | 303.27 g/mol | 258.27 g/mol |

| Reactivity | Higher due to nitro group | Lower |

| Biological Activity | Multiple (antiproliferative, enzyme inhibition, antioxidant) | Less pronounced |

| Synthetic Utility | Versatile due to nitro group | Limited by fewer functional groups |

The nitro group in 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid significantly alters its properties compared to the non-nitrated analog, providing additional functionality for chemical transformations and potentially enhancing its biological activities .

| Parameter | Specification |

|---|---|

| Purity | ≥95% (HPLC) |

| Appearance | Solid |

| Storage Conditions | Store at room temperature; protect from moisture |

| Stability | Stable under normal conditions |

| Packaging | Typically available in quantities ranging from 100 mg to 5 g |

These specifications ensure the quality and consistency of the compound for research applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume